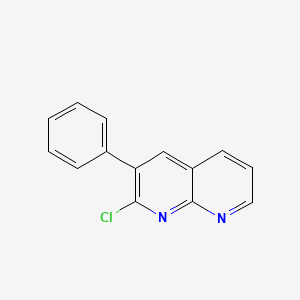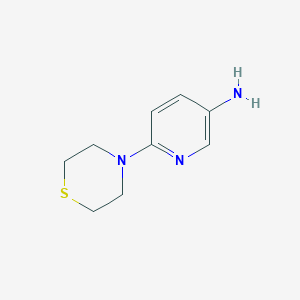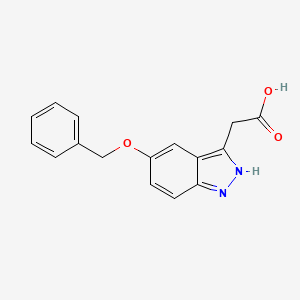
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
Übersicht
Beschreibung
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound’s structure also includes butyl groups, which contribute to its hydrophobic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- typically involves the reaction of 4-methyl-1,3-oxazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with butan-2-amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)propionamide: Contains a propionamide group.
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide: Features a pentanamide group.
Uniqueness
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is unique due to its specific combination of butyl groups and the oxazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
57068-00-5 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N-butan-2-yl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-11(15)14(10(4)6-2)12-13-9(3)8-16-12/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
JFCMWZKQUUZFLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1=NC(=CO1)C)C(C)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-chloro-4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B8714792.png)












